Product packaging for 2,4-Dihydroxybenzonitrile(Cat. No.:CAS No. 64419-24-5)

2,4-Dihydroxybenzonitrile

Cat. No.: B1587391
CAS No.: 64419-24-5
M. Wt: 135.12 g/mol
InChI Key: JFZAJWBGISKERI-UHFFFAOYSA-N
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Description

Contextualization of 2,4-Dihydroxybenzonitrile within the Benzonitrile (B105546) Family and its Structural Significance in Synthetic Organic Chemistry

This compound is an organic compound belonging to the benzonitrile family, which are compounds characterized by a benzene (B151609) ring substituted with a nitrile (-C≡N) group. guidechem.comontosight.ai Structurally, it is a dihydroxy derivative of benzonitrile, featuring two hydroxyl (-OH) groups at positions 2 and 4 of the benzene ring. guidechem.comuni.lu This specific arrangement of functional groups—a nitrile group and two hydroxyl groups on a benzene ring—makes it a molecule of significant interest in synthetic organic chemistry.

The nitrile group is a versatile functional group that can participate in a variety of chemical transformations, including hydrolysis, reduction, and addition reactions. ontosight.aigoogle.com The hydroxyl groups also contribute to the compound's reactivity and can be involved in reactions such as etherification and esterification. google.com The presence of both electron-withdrawing (nitrile) and electron-donating (hydroxyl) groups on the same aromatic ring creates a unique electronic environment that influences its reactivity and makes it a valuable building block for the synthesis of more complex molecules. guidechem.comchemimpex.com

The strategic placement of these functional groups allows this compound to serve as a versatile platform for introducing these moieties into various molecular scaffolds. guidechem.com This structural feature is particularly important in the synthesis of pharmaceuticals and agrochemicals. guidechem.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₅NO₂
Molecular Weight135.12 g/mol
CAS Number64419-24-5
AppearanceWhite to light yellow solid
Melting PointNot available
Boiling Point339.4 °C at 760 mmHg
Density1.42 g/cm³
pKa6.95±0.10 (Predicted)

Note: The data in this table is compiled from various sources. guidechem.comnih.govchemscene.comcalpaclab.com

Overview of Foundational Research and Emerging Trends Pertaining to this compound

Historically, research on this compound has been driven by the need for efficient synthetic methods for its production, as it was not always commercially available at a reasonable cost. google.comgoogle.com Foundational research focused on developing facile syntheses from readily available starting materials like 2,4-dihydroxybenzoic acid and 2,4-dihydroxybenzaldehyde (B120756). google.comgoogle.comwipo.int These methods aimed to provide a cost-effective supply of the compound for further applications.

A significant area of early and ongoing research involves the use of this compound as a key intermediate in the synthesis of iron-chelating agents. google.comgoogle.com Specifically, it is a precursor to 4'-hydroxydesazadesferrithiocin, a compound with potential therapeutic applications for iron overload diseases. google.comgoogle.comgoogle.com This has been a major driver for the academic and industrial interest in this molecule.

Emerging trends in the study of this compound and its derivatives are expanding into new areas. Researchers are exploring its potential antioxidant and antimicrobial properties, which could lead to applications in medicinal chemistry. guidechem.com Furthermore, its use as a building block is being investigated for the creation of novel materials, such as bent-core liquid crystals and polymers with enhanced thermal and mechanical properties. chemimpex.comresearchgate.net Recent studies have also delved into its non-enzymatic coupling with dipeptides like L-cysteinylglycine, mimicking biosynthetic pathways to create natural product analogs. chemrxiv.org

Rationale for Comprehensive Academic Investigation of this compound's Scientific Utility

The continued academic investigation of this compound is justified by its proven and potential utility across multiple scientific disciplines. Its role as a crucial building block in the synthesis of pharmaceutically active compounds, particularly iron chelators, remains a strong impetus for research. google.comgoogle.comalfa-chemical.com The versatility of its functional groups allows for the creation of a diverse range of complex molecules, making it a valuable tool for organic chemists. guidechem.comchemimpex.com

Furthermore, the exploration of its intrinsic biological activities, such as potential antioxidant and antimicrobial effects, opens up new avenues for drug discovery and development. guidechem.com In materials science, its application in the synthesis of advanced materials like liquid crystals and specialized polymers highlights its potential for creating novel technologies. chemimpex.comresearchgate.net

A comprehensive understanding of its reactivity, properties, and synthetic applications is essential for unlocking its full potential. Further research can lead to the development of more efficient synthetic routes, the discovery of new biological activities, and the creation of innovative materials with tailored properties. The unique combination of a nitrile and two hydroxyl groups on a benzene ring presents a rich field for academic inquiry with the potential for significant scientific and technological advancements.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO2 B1587391 2,4-Dihydroxybenzonitrile CAS No. 64419-24-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dihydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c8-4-5-1-2-6(9)3-7(5)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZAJWBGISKERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00982993
Record name 2,4-Dihydroxybenzonitrile
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Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64419-24-5
Record name 2,4-Dihydroxybenzonitrile
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Record name 2,4-Dihydroxybenzonitrile
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Record name 2,4-Dihydroxybenzonitrile
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Record name 2,4-dihydroxybenzonitrile
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Synthetic Methodologies and Strategic Organic Transformations of 2,4 Dihydroxybenzonitrile

Established Synthetic Pathways for 2,4-Dihydroxybenzonitrile

Derivation from 2,4-Dihydroxybenzoic Acid via α,β-Aminoalcohol Reaction and Phosphorus Oxychloride Dehydration

A notable and efficient method for preparing this compound involves a two-step process starting from 2,4-dihydroxybenzoic acid. google.comgoogle.com The initial step is the reaction of the benzoic acid derivative with an α,β-aminoalcohol, which leads to the formation of a 2-(2',4'-dihydroxyphenyl)-oxazoline intermediate. google.comgoogle.com

This oxazoline (B21484) derivative is then subjected to dehydration using phosphorus oxychloride (POCl₃) to yield the desired this compound. google.comgoogle.commasterorganicchemistry.com Phosphorus oxychloride serves as an effective dehydrating agent, converting the alcohol functionality within the intermediate into a good leaving group, which facilitates an elimination reaction to form the nitrile. masterorganicchemistry.com It is often advantageous to protect the hydroxyl groups of the starting 2,4-dihydroxybenzoic acid before these transformations, for instance, by converting them to benzyl (B1604629) ethers. google.comgoogle.com

Reaction Scheme: 2,4-Dihydroxybenzoic Acid to this compound

StepReactantsReagentsIntermediate/Product
12,4-Dihydroxybenzoic Acidα,β-Aminoalcohol2-(2',4'-Dihydroxyphenyl)-oxazoline
22-(2',4'-Dihydroxyphenyl)-oxazolinePhosphorus Oxychloride (POCl₃)This compound

Synthesis from 2,4-Dihydroxybenzaldehyde (B120756) via Oxime Formation and Subsequent Dehydration

Another well-established route to this compound begins with 2,4-dihydroxybenzaldehyde. google.comrsc.orgresearchgate.netrsc.org This method proceeds through the formation of an oxime intermediate. The aldehyde is reacted with hydroxylamine (B1172632) or one of its salts, such as hydroxylamine hydrochloride, to convert the aldehyde group into an oxime. google.comrsc.orgchemicalbook.com

The subsequent and final step is the dehydration of the 2,4-dihydroxybenzaldehyde oxime. google.comrsc.org This is typically achieved using a potent dehydrating agent like diphosphorus (B173284) pentoxide (P₂O₅). google.com The reaction is generally heated for several hours to drive the conversion to the nitrile. google.com This pathway provides a high-yielding method for the synthesis of this compound from a commercially accessible starting material. rsc.org

Reaction Data: Synthesis from 2,4-Dihydroxybenzaldehyde

StepReactantReagentProductYield
12,4-DihydroxybenzaldehydeHydroxylamine Hydrochloride2,4-Dihydroxybenzaldehyde Oxime97% chemicalbook.com
22,4-Dihydroxybenzaldehyde OximeDiphosphorus PentoxideThis compound71% rsc.org

Preparation through Demethylation of 2,4-Dimethoxybenzonitrile (B173694) using Pyridinium (B92312) Chloride

This compound can also be prepared from its diether derivative, 2,4-dimethoxybenzonitrile, through a demethylation reaction. One effective reagent for this transformation is pyridinium chloride. nycu.edu.tw The process involves heating the 2,4-dimethoxybenzonitrile with pyridinium chloride, which facilitates the cleavage of the methyl ether bonds to reveal the free hydroxyl groups. nycu.edu.tw This method is particularly useful when the dimethoxy precursor is more readily available or synthetically accessible. While other reagents like boron tribromide can also be used for demethylation, pyridinium chloride offers a viable alternative. google.com

Novel and Advanced Synthetic Approaches for this compound and its Ethers/Diethers

Exploration of Environmentally Benign and Sustainable Synthetic Routes

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly and sustainable methods for synthesizing this compound and related compounds. chemistryjournals.netacs.org These approaches focus on reducing waste, avoiding hazardous materials, and improving energy efficiency. chemistryjournals.netsynthiaonline.com

One strategy involves the use of alternative, greener solvents like water, ionic liquids, or supercritical fluids to replace traditional volatile and toxic organic solvents. chemistryjournals.net For instance, syntheses can be designed to be performed in aqueous media. google.com Another key aspect is the use of catalysis to enable more efficient and selective reactions, minimizing the need for stoichiometric reagents. synthiaonline.combeilstein-journals.org This includes the application of biocatalysis, employing enzymes to carry out chemical transformations under mild conditions. synthiaonline.com

Flow chemistry is also emerging as a sustainable technology for the synthesis of complex molecules. rsc.org This technique allows for better control over reaction parameters, improved safety, and can lead to higher yields and purity, thus reducing waste. rsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, further contributes to a more sustainable process by reducing solvent usage and waste generation. googleapis.com

Mechanistic Studies of this compound Formation

Understanding the underlying mechanisms of the reactions involved in the formation of this compound is crucial for optimizing synthetic routes and improving yields.

Reaction Kinetics and Thermodynamic Considerations in Synthetic Pathways

The formation of this compound often involves several reaction steps, each with its own kinetic and thermodynamic profile. For example, in syntheses starting from substituted benzaldehydes, the initial formation of an oxime followed by dehydration is a common pathway. google.comresearchgate.net The rates of these reactions are influenced by factors such as temperature, concentration of reactants, and the presence of catalysts.

In the context of related catechol derivatives, studies on the kinetics of their interaction with enzymes and other molecules provide insights into reaction rates. For instance, the formation of complexes between ferric soybean lipoxygenase and 3,4-dihydroxybenzonitrile (B93048) has been studied, revealing details about the kinetics of the binding process. sigmaaldrich.com Furthermore, investigations into the electrochemical oxidation of catechols have allowed for the determination of homogeneous rate constants for the reactions of the resulting o-benzoquinones with nucleophiles. scispace.com While not directly on this compound, these studies of analogous compounds provide a framework for understanding the kinetic and thermodynamic principles that govern its formation.

Role of Catalysis in this compound Synthesis

Catalysis plays a pivotal role in many of the synthetic routes to this compound, enhancing reaction rates and selectivity. In the deprotection of benzylated precursors, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a standard procedure. researchgate.net

Derivatization of this compound for Advanced Applications

This compound is a versatile building block that can be derivatized to create a wide range of molecules with advanced applications. taylorandfrancis.com The primary points of modification are the hydroxyl groups and the nitrile group.

A significant application of this compound is in the synthesis of iron chelating agents. google.comgoogle.com It can be condensed with (S)-2-methylcysteine to form 4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-methylthiazole-4(S)-carboxylic acid, a compound with potential therapeutic applications. google.comgoogle.com This reaction involves the conversion of the benzonitrile (B105546) to a benzimidate, which then reacts with the cysteine derivative. google.com The synthesis of analogues of the siderophore pyochelin also utilizes this compound, reacting it with R-cysteine to form 4,5-Dihydro-2-(2,4-dihydroxyphenyl)thiazole-4(R)-carboxylic acid. igem.org

Furthermore, this compound is a precursor for the synthesis of bent-core liquid crystals. researchgate.net This is achieved through esterification of the hydroxyl groups with various substituted benzoic acids. researchgate.net The resulting ester-type banana-shaped molecules exhibit interesting mesomorphic properties. researchgate.net The hydroxyl groups can also be alkylated to create ethers, which can then be used in further synthetic steps. nih.gov Additionally, the nitrile group itself can be a site for derivatization, for example, in the formation of 1,2,4-oxadiazoles. nih.gov

Conversion to Alkyl 2,4-Dihydroxybenzimidates

The conversion of nitriles to alkyl imidate salts is classically achieved through the Pinner reaction. wikipedia.org This acid-catalyzed reaction involves treating a nitrile with an alcohol under anhydrous conditions, typically with dry hydrogen chloride gas, to yield an imino ester salt, also known as a Pinner salt. wikipedia.orgnrochemistry.comorganic-chemistry.org These Pinner salts are stable intermediates that can be isolated or used in situ for further reactions. wikipedia.orgsynarchive.com

Direct application of the Pinner reaction to this compound is often challenging, as the free hydroxyl groups can interfere with the reaction. gla.ac.uk Research has indicated that while 2,4-dimethoxybenzonitrile, a protected version, smoothly forms the corresponding amidine via the imidate, the unprotected this compound does not undergo the reaction under similar conditions. gla.ac.uk

To circumvent this issue, a common and effective strategy is to first protect the hydroxyl groups of this compound before proceeding with the Pinner reaction. google.com Benzyl groups are often employed for this purpose. The protected nitrile can then be successfully converted to the corresponding alkyl benzimidate. For instance, 2,4-dibenzyloxybenzonitrile reacts with ethanol (B145695) in the presence of dry hydrogen chloride gas to form the protected ethyl benzimidate in high yield. google.com The reaction is typically conducted at low temperatures (0-4 °C) to ensure the stability of the resulting imidate salt. google.com

Table 1: Synthesis of Ethyl 2,4-Dibenzyloxybenzimidate Hydrochloride

Reactant Reagents Conditions Product Yield Purity Source

Coupling Reactions with Cysteine and 2-Alkylcysteine Derivatives

This compound serves as a key building block in condensation reactions with cysteine and its derivatives to form substituted thiazolines. google.comgoogle.com This transformation is a critical step in the synthesis of a class of iron-chelating agents related to desferrithiocin (B607067). google.comgoogle.com The reaction involves the condensation of the nitrile group of this compound with the thiol and amino functionalities of cysteine or a 2-alkyl cysteine, leading to the formation of a 4,5-dihydrothiazole ring. google.comgoogle.com

In a preferred embodiment of this synthesis, this compound is coupled directly with (S)-2-methylcysteine. google.com The reaction is typically carried out in an alcoholic solvent, such as methanol, in the presence of a base like triethylamine (B128534) to facilitate the condensation. google.comgoogle.com This process yields the desired product, 4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-methylthiazole-4(S)-carboxylic acid, also known as 4'-hydroxydesazadesferrithiocin, in high yield. google.comgoogle.com The reaction can also be performed using the corresponding benzimidate intermediate instead of the benzonitrile. google.comgoogle.com

Alternative conditions have also been explored, such as using methanolic potassium hydroxide (B78521) (KOH) for the coupling of this compound with the dipeptide Cys-Gly. chemrxiv.org

Table 2: Coupling of this compound with Cysteine Derivatives

Reactants Reagents/Solvent Conditions Product Yield Source
This compound, (S)-2-Methylcysteine HCl salt Triethylamine / Methanol Reflux, 23 hours 4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-methylthiazole-4(S)-carboxylic acid 87.6% (crude) google.com

Advanced Research on the Reactivity and Reaction Mechanisms of 2,4 Dihydroxybenzonitrile

Nucleophilic and Electrophilic Transformations Involving the Nitrile Group

The nitrile group of 2,4-dihydroxybenzonitrile is a versatile functional group that participates in a variety of nucleophilic and electrophilic transformations. These reactions allow for the conversion of the nitrile into other valuable functional groups, such as carboxylic acids and amines, and for the construction of heterocyclic rings.

Hydrolysis to Carboxylic Acids

The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids. libretexts.orgpressbooks.pub This reaction can be carried out under either acidic or basic conditions. chemguide.co.ukjove.com In both cases, the reaction proceeds through an amide intermediate. jove.com

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orgorganicchemistrytutor.com Following a series of proton transfers, a protonated amide is formed. pressbooks.pub This amide is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) ion. jove.com The final step, the formation of the protonated and non-nucleophilic ammonia (B1221849), is a key driving force for the reaction. organicchemistrytutor.com

In basic hydrolysis, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the nitrile carbon. libretexts.org This is followed by protonation by water to form an imidic acid, which then tautomerizes to an amide. libretexts.org Further hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia. chemguide.co.uk To obtain the free carboxylic acid, the final solution must be acidified with a strong acid. chemguide.co.uk

The hydrolysis of this compound to 2,4-dihydroxybenzoic acid is a key transformation, as 2,4-dihydroxybenzoic acid is a valuable synthetic intermediate.

Table 1: Comparison of Acidic and Basic Hydrolysis of Nitriles

FeatureAcidic HydrolysisBasic Hydrolysis
Catalyst Dilute acid (e.g., HCl) chemguide.co.ukAlkali (e.g., NaOH) chemguide.co.uk
Initial Step Protonation of the nitrile nitrogen libretexts.orgorganicchemistrytutor.comNucleophilic attack by hydroxide ion libretexts.org
Intermediate Amide jove.comAmide jove.com
Initial Product Carboxylic acid and ammonium salt chemguide.co.ukCarboxylate salt and ammonia chemguide.co.uk
Final Product Carboxylic acidCarboxylic acid (after acidification) chemguide.co.uk

Reduction to Amines

Nitriles can be reduced to primary amines using various reducing agents. libretexts.orgvedantu.com This transformation is significant for the synthesis of aliphatic amines. studymind.co.uk

A common and effective method for this reduction is the use of lithium aluminum hydride (LiAlH₄). libretexts.orgdoubtnut.com The reaction involves the nucleophilic addition of a hydride from LiAlH₄ to the electrophilic carbon of the nitrile group, forming an imine anion. libretexts.orgvedantu.com A second hydride addition then leads to a dianion, which upon protonation with an aqueous workup, yields the primary amine. libretexts.orgpressbooks.pub

Other reagents for the reduction of nitriles to primary amines include:

Sodium in alcohol (Na/Alcohol) vedantu.comdoubtnut.com

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium black, or platinum dioxide. studymind.co.ukwikipedia.org It is often the most economical route for producing primary amines on a commercial scale. wikipedia.org

Table 2: Reagents for the Reduction of Nitriles to Primary Amines

ReagentConditionsNotes
Lithium aluminum hydride (LiAlH₄) Dry ether or other non-aqueous solvent, followed by dilute acid. studymind.co.ukStrong reducing agent, excellent for laboratory synthesis. libretexts.orgvedantu.com
Sodium in alcohol Ethanol (B145695) vedantu.comA classic method for nitrile reduction.
Catalytic Hydrogenation (H₂/metal catalyst) High temperature and pressure with catalysts like Ni, Pt, or Pd. studymind.co.ukwikipedia.orgEconomical for industrial-scale production. wikipedia.org

Formation of Thiazoles, Oxazolines, and Imidazoles

The nitrile functionality of this compound serves as a key building block in the synthesis of various nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science. google.comgoogle.com

Thiazoles: this compound can be coupled with (S)-2-methylcysteine to form 4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-methylthiazole-4(S)-carboxylic acid, a compound investigated for its iron-chelating properties. google.comgoogle.com The synthesis of thiazole (B1198619) rings can be achieved through various methods, such as the Hantzsch synthesis, which involves the reaction of alpha-halocarbonyl compounds with thioamides. encyclopedia.pub

Oxazolines: The synthesis of 2-oxazolines often involves the cyclization of a 2-amino alcohol. wikipedia.org A useful method for preparing this compound itself involves the formation of a 2-(2',4'-dihydroxyphenyl)-oxazoline from 2,4-dihydroxybenzoic acid and an α,β-aminoalcohol, followed by reaction with phosphorus oxychloride. google.comgoogle.com Another approach to oxazoline (B21484) synthesis is the condensation of an aldehyde with an amino alcohol to form an oxazolidine, which is then oxidized. organic-chemistry.org

Imidazoles: Nitriles are versatile precursors for the synthesis of imidazoles. For instance, 1,2,4-trisubstituted imidazoles can be synthesized in a one-pot, four-component reaction by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate. organic-chemistry.org Another method involves the base-promoted deaminative coupling of benzylamines with nitriles. rsc.org Furthermore, the reaction of nitriles with benzil, ammonium acetate, and various aldehydes can lead to the formation of tri-substituted imidazoles. researchgate.net

Reactivity of Hydroxyl Groups in this compound

The two hydroxyl groups on the aromatic ring of this compound are also reactive sites, participating in reactions such as esterification and chelation with metal ions.

Esterification Reactions for Bent-Core Liquid Crystal Development

This compound, also known as 4-cyanoresorcinol, is a key component in the synthesis of bent-core liquid crystals (BCLC's). researchgate.netlookchem.com These materials exhibit unique mesophases and electro-optical properties. rsc.org The hydroxyl groups of this compound can be esterified with various benzoic acids to create these bent-shaped molecules. rsc.org

For example, the esterification of this compound with 4-[4-(3,7-dimethyloctyloxy)phenoxycarbonyl]benzoic acid has been used to synthesize both chiral and racemic bent-core molecules. rsc.org The synthesis of the benzoic acid itself can involve multiple steps, including etherification and oxidation. rsc.org The resulting bent-core compounds can exhibit a variety of smectic and columnar phases, some of which show ferroelectric behavior. unizar.esrsc.org

Table 3: Example of a Bent-Core Liquid Crystal Synthesized from this compound

Central CoreLinking GroupTerminal ChainsResulting Property
This compound researchgate.netEster bond researchgate.netChiral alkyl chains researchgate.netBlue Phase III (BPIII) stabilization researchgate.net

Chelation Properties and Metal Complexation Studies

The hydroxyl groups of this compound, particularly in their deprotonated form, are capable of chelating metal ions. This property is fundamental to their potential use as ligands in coordination chemistry. frontiersin.orgresearchgate.net The ability of the hydroxyl groups to donate electron density allows them to form stable complexes with various transition metals.

While direct studies on the metal complexes of this compound are not extensively detailed in the provided results, the chelation behavior of similar dihydroxy compounds is well-documented. For instance, Schiff bases derived from 2,4-dihydroxybenzaldehyde (B120756) readily form complexes with metal ions like Cu(II), Ni(II), and Zn(II). sbmu.ac.ir In these complexes, the metal ion is typically coordinated to the oxygen atoms of the hydroxyl groups and the nitrogen atom of the imine group. sbmu.ac.ir The formation of these complexes is often confirmed by techniques such as elemental analysis, IR spectroscopy, and UV-Vis spectroscopy. sbmu.ac.ir The IR spectra of the complexes show shifts in the vibrational frequencies of the C=N and C-O bonds, indicating coordination to the metal ion. sbmu.ac.ir

The synthesis of these complexes generally involves reacting a metal salt with the ligand in a suitable solvent, such as ethanol. sbmu.ac.irsysrevpharm.org The resulting complexes can exhibit various geometries, such as square-planar or tetrahedral, depending on the metal ion and the ligand. sbmu.ac.ir

The iron-chelating agent 4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-methylthiazole-4(S)-carboxylic acid, synthesized from this compound, highlights the importance of the dihydroxy-substituted phenyl group in metal chelation. google.comgoogle.com

Role in Redox Reactions and Antioxidant Properties

The redox behavior of this compound is intrinsically linked to its substituted dihydroxybenzene structure. Dihydroxybenzenes (DHBs), such as catechols (1,2-dihydroxybenzenes), are known to exhibit both antioxidant and pro-oxidant properties depending on the reaction conditions. researchgate.netfrontiersin.orgnih.gov Their antioxidant activity often stems from their ability to scavenge free radicals by donating a hydrogen atom or electron, a process influenced by the deprotonation of their hydroxyl groups. frontiersin.orgnih.gov Conversely, their pro-oxidant behavior can be observed in their ability to reduce metal ions like Fe(III) to Fe(II), which can then participate in Fenton-like reactions to produce highly reactive hydroxyl radicals. nih.gov The unique combination of two hydroxyl groups and a nitrile substituent on the benzene (B151609) ring of this compound dictates its specific redox characteristics. Polyphenolic compounds, a broader class to which this compound belongs, are recognized for their capacity to act as antioxidants by donating electrons to neutralize free radicals, a key factor in mitigating oxidative stress. numberanalytics.com

The presence of substituents on an aromatic ring significantly modulates the redox potential of the molecule. Theoretical and experimental studies on dihydroxybenzenes and other aromatic systems have consistently shown that electron-withdrawing groups (EWGs) increase the redox potential, making the compound more difficult to oxidize. researchgate.netnih.gov The nitrile (-CN) group in this compound is a potent electron-withdrawing substituent.

Research on p-hydroquinone and pyrocatechol (B87986) has demonstrated that EWGs such as –F, –Cl, –COOH, –CN, and –NO2 increase the potential values of these dihydroxybenzenes. researchgate.net This effect is attributed to the stabilization of the molecule's highest occupied molecular orbital (HOMO), which raises the energy required to remove an electron. A study on N,N,N',N'-tetraaryl-p-phenylenediamine derivatives further confirmed this trend, showing that their redox potentials align with the electron-donating or -withdrawing properties of the substituents, following the Hammett relationship. ntu.edu.tw Similarly, investigations into pyrazine (B50134) derivatives showed that electron-withdrawing groups shift the redox potential to more positive values. nih.gov In a study of TiO2-based interfacial charge transfer complexes with catechol derivatives, the presence of an electron-withdrawing group like the nitrile in 3,4-dihydroxybenzonitrile (B93048) was found to enlarge the energy gap compared to ligands without such a substituent. mdpi.com This enlargement is consistent with an increased oxidation potential.

The table below summarizes the effect of different substituent types on the redox potential of dihydroxybenzenes, as established by computational and experimental studies. researchgate.net

Substituent GroupElectronic EffectImpact on Redox Potential
–NH2, –OHElectron-DonatingDecrease
–F, –ClElectron-WithdrawingIncrease
–COOH, –CN, –NO2Electron-WithdrawingIncrease

This interactive table is based on findings from studies on substituted p-hydroquinone and pyrocatechol. researchgate.net

The interaction of dihydroxybenzene compounds with iron is crucial to their pro-oxidant activity. nih.gov These compounds can reduce Fe(III) to Fe(II), which is a key step in the Fenton reaction that generates hydroxyl radicals. nih.gov The ability of a 1,2-dihydroxybenzene (1,2-DHB) to reduce Fe(III) is strongly related to its own standard potential (E°). researchgate.net An electron-donating group (EDG) on the 1,2-DHB ring increases the electron density on the hydroxyl groups, which promotes the internal electron transfer within the [Fe(1,2-DHB)]+ complex, thereby facilitating the reduction of the coordinated iron. researchgate.net

Conversely, the presence of an electron-withdrawing group (EWG) like the nitrile group in this compound is expected to make the reduction of Fe(III) less favorable compared to unsubstituted or EDG-substituted catechols. researchgate.net While direct kinetic data for this compound was not found, studies on related substituted 1,2-DHBs show a linear relationship between the Hammett constant (σ) of the substituent and the Fe(III) reduction rate constant (kred). researchgate.net Since EWGs have positive σ values, they lead to lower reduction rates. researchgate.net Despite this, even EWG-substituted DHBs can contribute to Fenton-like reactivity, suggesting that Fe(III) reduction is not the sole pathway for hydroxyl radical production in these systems. researchgate.net The synthesis of siderophore analogues from this compound and cysteine demonstrates the compound's ability to form stable complexes with iron, a prerequisite for mediating redox reactions. igem.org

Radical Reactions and Degradation Pathways of this compound

The hydroxyl radical (•OH) is a primary oxidant in atmospheric and aqueous environments, initiating the degradation of many organic compounds. copernicus.org The reaction of •OH with aromatic compounds like this compound typically proceeds via electrophilic addition of the radical to the aromatic ring or, less commonly, via H-atom abstraction from a hydroxyl group.

In a computational study on the •OH-initiated oxidation of bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile), a structurally related compound, the initial reaction is dominated by •OH radical addition to the aromatic ring. researchgate.net The electron-donating nature of the phenolic group directs the attack to the ortho and para positions. researchgate.net For this compound, the two hydroxyl groups would strongly activate the ring towards electrophilic attack. The addition of the •OH radical leads to the formation of a dihydroxycyclohexadienyl radical intermediate. researchgate.net Subsequent reactions of this intermediate, often involving O2, can lead to the elimination of water or other groups and the formation of various phenolic or ring-opened products. For example, in the reaction of •OH with 1,4-benzoquinone, the initial adduct rearranges and is oxidized to form 2-hydroxy-1,4-benzoquinone. rsc.org Studies on the OH-initiated reaction of methyl methacrylate (B99206) show that the intermediate hydroxyalkoxy radical undergoes C-C bond cleavage, forming smaller carbonyl products like formaldehyde (B43269) and methyl pyruvate. nih.gov A similar fragmentation of the aromatic ring of this compound following •OH addition and subsequent reactions is a plausible degradation pathway.

A proposed initial step in the degradation of this compound is the addition of an OH radical to the aromatic ring, as illustrated by the analogous reaction with bromoxynil. researchgate.net

Table of Potential Reaction Steps:

Step Reaction Description Resulting Species
1 Electrophilic addition of •OH to the aromatic ring Hydroxycyclohexadienyl-type radical
2 Reaction of the radical adduct with O2 Peroxy radical

The atmospheric fate of volatile and semi-volatile organic compounds is largely determined by their reaction rates with key oxidants like the OH radical, ozone (O3), and the nitrate (B79036) radical (NO3). copernicus.org For aromatic compounds such as this compound, the gas-phase reaction with the OH radical is typically the most significant degradation pathway during the daytime. copernicus.org The rate of this reaction determines the atmospheric lifetime of the compound.

While a specific rate constant for this compound is not available, data from similar compounds can provide an estimate. The rate constant for the reaction of OH radicals with 1,4-butanediol (B3395766) is 3.67 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov Aromatic compounds often have even higher rate constants. The products formed from these reactions, such as smaller aldehydes and organic acids, can influence atmospheric chemistry by contributing to the formation of secondary organic aerosol (SOA) and ozone. copernicus.orgnih.gov The degradation of methyl methacrylate, for instance, produces formaldehyde, a key atmospheric pollutant. nih.gov The atmospheric degradation of this compound would likely release the nitrile group, potentially forming inorganic nitrogen species, while the aromatic ring fragments into smaller, oxygenated organic molecules, impacting local and regional air quality.

Computational Chemistry and Theoretical Modeling of this compound Reactivity

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting the reactivity of molecules, complementing experimental studies. openaccessjournals.com Methods like Density Functional Theory (DFT) are widely used to calculate molecular properties, model reaction pathways, and understand the electronic factors governing reactivity. researchgate.netmdpi.com

For this compound, computational methods can be applied to:

Determine Molecular Properties: Calculations can predict geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity. researchgate.net

Model Reaction Mechanisms: Theoretical studies can map the potential energy surface for reactions, such as those with OH radicals. This allows for the identification of transition states and the calculation of activation barriers and reaction rate constants. researchgate.net For instance, a computational study on bromoxynil oxidation by •OH used DFT to explore different reaction pathways, including H-atom abstraction and •OH addition, and to determine the thermochemistry (enthalpy and Gibbs free energy changes) for each step. researchgate.net

Predict Redox Potentials: As discussed in section 3.2.3.1, DFT calculations have been successfully used to predict the redox potentials of substituted dihydroxybenzenes. researchgate.net These calculations can accurately capture the effect of substituents like the -CN group on the electronic structure and oxidation potential. researchgate.net

Investigate pKa Values: The antioxidant and metal-chelating properties of dihydroxybenzenes are dependent on the pKa of their hydroxyl groups. frontiersin.org Validated computational methods have been developed to accurately determine the pKa values of substituted 1,2-dihydroxybenzenes, providing crucial data for understanding their behavior in biological and environmental systems. researchgate.net

The application of these computational approaches provides a molecular-level understanding of the factors controlling the reactivity of this compound, from its antioxidant and pro-oxidant behavior to its atmospheric degradation pathways.

Density Functional Theory (DFT) Studies on Reaction Pathways and Activation Energies

Density Functional Theory (DFT) has become an essential tool for investigating the mechanisms of chemical reactions, providing detailed insights into reaction pathways and the associated energy barriers. mdpi.com By modeling the electron density, DFT calculations can elucidate complex reaction mechanisms, such as concerted versus stepwise pathways, and predict activation energies. mdpi.comresearchgate.net While specific DFT studies detailing the reaction pathways and activation energies for many reactions of this compound are not extensively documented in the literature, the principles can be understood from research on related compounds.

For instance, quantum chemical calculations have been employed to study the degradation mechanism of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) initiated by hydroxyl radicals. researchgate.net In these studies, the reaction is shown to proceed through different pathways, including OH radical addition. The addition of an OH radical to the aromatic ring is a key step, leading to the formation of intermediates like 3,5-dibromo-2,4-dihydroxy benzonitrile (B105546). researchgate.net This demonstrates how computational methods can map out the transformation of a substituted benzonitrile into a dihydroxybenzonitrile derivative, providing a framework for understanding similar reactions.

Computational methods based on DFT are also used to predict reaction energies, which can be compared with experimental activation energies to understand reaction feasibility. mdpi.com For example, in the study of kaolinite (B1170537) dehydroxylation, DFT was used to calculate the reaction energy for the removal of a water molecule from the structure, providing benchmarks that help interpret experimental kinetic analyses. mdpi.com Similar approaches could be applied to predict the activation energies for various reactions involving this compound, such as electrophilic substitution or nucleophilic attack, offering a deeper mechanistic understanding.

Understanding Substituent Effects on Reactivity through Quantum Chemical Investigations

Quantum chemical investigations are pivotal in systematically understanding how different functional groups (substituents) modulate the reactivity of a molecule. The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the electron distribution within the aromatic ring of this compound, thereby influencing its reactivity.

Studies on related dihydroxybenzene derivatives have shown that electron-donating groups like –OH and –NH2 tend to decrease the redox potential, making the compound easier to oxidize. researchgate.net Conversely, electron-withdrawing groups such as –CN, –NO2, and halogens (–F, –Cl) increase the redox potential, rendering the molecule more resistant to oxidation. researchgate.net This effect is a direct consequence of the substituent's ability to stabilize or destabilize the intermediate species formed during the reaction. For this compound, the two hydroxyl groups (–OH) are strong electron-donating groups, while the nitrile group (–CN) is a strong electron-withdrawing group, leading to complex electronic behavior.

A study on 2,4-dihydroxy dibenzophenone, a structurally similar compound, investigated the effect of various substituents on its ultraviolet absorption properties. mdpi.com The research found that both electron-donating and electron-withdrawing substituents caused a bathochromic shift (a shift to a longer wavelength) in the maximum absorption wavelength (λmax), as detailed in the table below. mdpi.com This shift reflects changes in the electronic structure and energy levels of the molecule, which are directly related to its reactivity.

CompoundSubstituent (R)λmax (nm)
2,4-dihydroxybenzophenone (B1670367)-H322.0
2,4-dihydroxy-4'-methyl dibenzophenone-CH3325.7
2,4-dihydroxy-4'-ethyl dibenzophenone-C2H5326.3
2,4-dihydroxy-4'-methoxy dibenzophenone-OCH3327.4
2,4-dihydroxy-4'-chloro dibenzophenone-Cl326.2

This table presents data on how different substituents affect the maximum UV absorption wavelength (λmax) of 2,4-dihydroxybenzophenone derivatives, illustrating the electronic impact of these groups. Data sourced from MDPI. mdpi.com

Modeling of Spectroscopic Properties and Reaction Intermediates

Computational modeling is a powerful method for predicting spectroscopic properties and identifying transient reaction intermediates that are difficult to isolate and characterize experimentally. nih.govmarquette.edu By combining techniques like DFT with spectroscopic methods such as Electron Paramagnetic Resonance (EPR), researchers can gain detailed structural information about intermediate species. nih.gov

A notable example of this approach is the study of the catalytic mechanism of iron-containing nitrile hydratase, an enzyme that hydrates nitriles to amides. nih.govmarquette.edu Although this research was not performed directly on this compound, it utilized benzonitrile and acetonitrile (B52724) as substrates, demonstrating a methodology directly applicable to understanding the reactivity of the nitrile group. In this work, researchers trapped a catalytically competent intermediate species and used EPR spectroscopy to observe it. nih.gov DFT calculations were then crucial for assigning the observed EPR signals to specific molecular structures. nih.govmarquette.edu

The researchers developed a hybrid DFT approach to calculate the g-values of the low-spin Fe(III) center in various states of the enzyme, including the resting state, product-bound complexes, and the newly observed intermediate (NHaseINT). nih.govmarquette.edu The close agreement between the calculated and experimental g-values provided strong evidence for the proposed structures of these species.

SpeciesDescriptionExperimental g-valuesCalculated g-values (DFT)
NHase(Resting)Enzyme in resting state2.27, 2.17, 1.972.28, 2.18, 1.96
NHaseINTCatalytic Intermediate2.31, 2.18, 1.962.32, 2.18, 1.95
NHaseProd1Product Complex 12.25, 2.19, 1.972.25, 2.19, 1.97
NHaseProd2Product Complex 22.28, 2.15, 1.932.27, 2.15, 1.94

This table shows a comparison of experimental EPR g-values and those calculated using DFT for various species in the nitrile hydratase reaction cycle. The strong correlation validates the structural models of the reaction intermediates. Data sourced from PubMed Central. nih.gov

This combined experimental and computational strategy provides profound insights into the reaction mechanism, including the structure of transient intermediates and the nature of product binding. nih.gov Such an approach could be effectively applied to study the reactions of this compound, for example, in metal-catalyzed processes or enzymatic transformations, to model its spectroscopic signatures and elucidate the structure of key intermediates.

Biological Activities and Pharmacological Investigations of 2,4 Dihydroxybenzonitrile and Its Derivatives

Antimicrobial Properties

The core structure of 2,4-Dihydroxybenzonitrile has been a foundation for the development of new antimicrobial agents. guidechem.com

Antibacterial Activity, Including Against Gram-Positive Strains

While specific studies on the antibacterial action of this compound itself are not extensively detailed in the provided results, the investigation of its derivatives shows significant promise. Thiazolidine-2,4-dione derivatives, for instance, have been synthesized and tested against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Bacillus licheniformis. nih.gov Similarly, new hybrids based on thiazolidine-2,4-dione have demonstrated potent antibacterial effects, with some compounds showing activity comparable or superior to reference drugs like oxacillin (B1211168) and cefuroxime. mdpi.com These derivatives often exhibit strong activity against Gram-positive strains. mdpi.comunimi.it The antibacterial potential of such compounds is often linked to their specific structural modifications. frontiersin.orgacgpubs.org

Interactive Data Table: Antibacterial Activity of Thiazolidine-2,4-dione Derivatives

Below is a summary of the Minimum Inhibitory Concentration (MIC) values for selected derivative compounds against Gram-positive bacteria.

Compound/DerivativeBacteriumMIC (mg/L)Source
Thiazolidine-2,4-dione HybridsStaphylococcus aureus3.91 mdpi.com
Thiazolidine-2,4-dione HybridsBacillus subtilis3.91 mdpi.com

This table is populated with representative data from studies on derivatives. Activity can vary significantly based on the specific derivative structure.

Antifungal Activity

Derivatives of this compound have demonstrated notable antifungal properties. A study on 2,4-dihydroxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarbothioamide (DNTDB), a derivative, revealed its efficacy against various fungal species. nih.gov It showed significant inhibitory action against Candida albicans and non-albicans species, as well as dermatophytes. nih.gov The mean Minimum Inhibitory Concentration (MIC) for C. albicans isolates was found to be 16.9 ± 7.9 μg/mL in RPMI medium. nih.gov Another class of derivatives, 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines, also exhibited a strong antifungal effect against molds, yeasts, and dermatophytes. nih.gov

Interactive Data Table: Antifungal Activity of a this compound Derivative (DNTDB)

Fungal SpeciesMean MIC (μg/mL)Growth MediumSource
C. albicans (ATCC 10231)6.5RPMI nih.gov
C. albicans (clinical isolates)16.9 ± 7.9RPMI nih.gov
non-C. albicans (clinical isolates)15.2 ± 9.03RPMI nih.gov
Trichophyton mentagrophytes v. granulosum10.9 ± 2.04N/A nih.gov

Anti-inflammatory Effects

Compounds derived from nitriles, the chemical class to which this compound belongs, are known to have potential anti-inflammatory properties. google.comgoogle.comgoogleapis.com The anti-inflammatory potential of phenolic compounds is often linked to their ability to modulate inflammatory pathways. For example, 2,4'-dihydroxybenzophenone (B1584288) (DHP), a structurally related compound, has been shown to alleviate inflammatory responses by targeting the Toll-like receptor 4 (TLR4) signaling pathway and reducing mitochondrial reactive oxygen species production. nih.gov This suggests that the dihydroxy-substituted benzene (B151609) ring, a core feature of this compound, is a key pharmacophore for anti-inflammatory action. Research on various essential oils has also identified components with anti-inflammatory effects, often tied to their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 in cellular models. mdpi.com

Antioxidant Activities and Mechanisms of Action

This compound has been investigated for its antioxidant capabilities. guidechem.com The antioxidant activity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom or a single electron to neutralize free radicals. researchgate.net The arrangement of hydroxyl (-OH) groups on the benzene ring is crucial; ortho and para positions, as seen in this compound, generally enhance antioxidant capacity by increasing electron density and lowering the oxygen-hydrogen bond dissociation energy. ugm.ac.id

The primary mechanisms for antioxidant action are:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, quenching it. The bond dissociation enthalpy (BDE) is a key parameter for this mechanism. researchgate.net

Single Electron Transfer (SET): The antioxidant provides an electron to the free radical. The ionization potential (IP) is the most important factor in this process. researchgate.net

Studies on structural analogues like 3,4-dihydroxybenzonitrile (B93048) show potent radical scavenging activity, indicating the importance of the dihydroxybenzene structure in this effect. researchgate.net

Potential in Cancer Research

The core structure of this compound is found in derivatives that show promise in oncology.

Inhibition of Cancer Cell Proliferation

Derivatives of this compound have been evaluated for their ability to inhibit the growth of cancer cells. For instance, 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazine derivatives were tested for their antiproliferative properties against a human breast cancer cell line (T47D), with some compounds showing activity comparable to the chemotherapy drug cisplatin. nih.gov While this study is on a derivative, it points to the potential of the 2,4-dihydroxyphenyl moiety as a pharmacophore for anticancer agents. Other research has shown that interfering with specific signaling pathways, such as the Platelet-Derived Growth Factor B (PDGF-B) pathway, can suppress colorectal cancer cell proliferation. waocp.org

A study on the related compound 2,4-Di-tert-butylphenol (2,4-DTBP) in HCT116 colorectal cancer cells demonstrated a dose- and time-dependent inhibition of proliferation and promotion of apoptosis. nih.gov The mechanism was linked to the decreased expression of anti-apoptotic proteins Bcl-2 and Survivin, leading to cell cycle arrest in the G1 phase. nih.gov

Relevance to Cancer Stem Cell Research

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess properties of self-renewal and differentiation, and they are considered a major driver of tumor growth, metastasis, and resistance to conventional therapies. mdpi.comnih.gov A critical area of oncology research is the development of agents that can specifically target and eradicate this resilient cell population. oncotarget.comdrugtargetreview.com

The metabolism of cancer cells, including CSCs, is significantly altered, often showing an increased demand for essential nutrients like iron to support rapid proliferation and DNA synthesis. nih.govnih.gov This has led to the investigation of iron-depletion strategies as a potential anticancer approach. oncotarget.comoncotarget.com Iron chelators, which are compounds that bind to iron, have demonstrated antitumor activity by limiting the availability of this crucial metal. nih.govnih.gov Research has shown that iron chelation can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and overcome chemoresistance. nih.govoncotarget.com

Specifically in the context of CSCs, studies have shown that iron depletion can suppress the expression of key "stemness" markers—transcription factors like Nanog, SOX2, and OCT3/4 that maintain the stem-cell state. mdpi.comoncotarget.commdpi.com By reducing the expression of these markers, iron chelators may diminish the CSC population and reduce the potential for tumor recurrence. oncotarget.comoncotarget.com For instance, the iron chelators deferoxamine (B1203445) (DFO) and deferasirox (B549329) (DFX) have been shown to suppress CSC proliferation and the expression of stemness markers in various cancer models, including lung, colorectal, and ovarian cancer. oncotarget.commdpi.com

While direct studies on this compound in CSC research are not prominent, its crucial role as a precursor to the potent iron chelator 4'-hydroxydesazadesferrithiocin (Deferitrin) links it to this field. researchgate.net The antitumor strategy of targeting CSCs through iron metabolism provides a strong rationale for the relevance of iron chelators derived from this compound. mdpi.comoncotarget.com The ability of such chelators to disrupt iron homeostasis is the key mechanism that may allow them to target the highly proliferative and iron-dependent CSC population. oncotarget.comnih.gov

Enzyme Modulation and Substrate Interactions

Studies on Nitrile Hydratase Reaction Pathways

Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of nitrile compounds (R-C≡N) to their corresponding amides (R-C(O)NH₂). scirp.org These enzymes are of significant industrial interest for the production of amides like acrylamide (B121943) and nicotinamide (B372718) under environmentally friendly conditions. scirp.org The active site of NHase contains either a low-spin Fe(III) or Co(III) ion. scirp.org

Studies on the reaction mechanism of Fe-type nitrile hydratase, such as the one from Rhodococcus equi (ReNHase), have provided detailed insights into its catalytic cycle. nih.gov The proposed mechanism involves the direct coordination of the nitrile substrate to the iron center. nih.gov This binding activates the nitrile for a nucleophilic attack by a unique, post-translationally modified cysteine-sulfenic acid (–SOH) ligand in the enzyme's active site, forming a cyclic intermediate. nih.gov Subsequent steps involve the cleavage of the S-O bond and regeneration of the sulfenic acid ligand, releasing the amide product. nih.gov

The substrate specificity of nitrile hydratases can be limited, with many enzymes showing high activity for small, regular nitriles but lower activity for bulkier substrates. sigmaaldrich.com Kinetic studies on ReNHase have characterized its activity with various substrates, including aromatic nitriles related to this compound. nih.gov While data for this compound itself is not specified, the parameters for similar compounds demonstrate the enzyme's capacity to process substituted benzonitriles. nih.gov

Table: Steady-State Kinetic Parameters of ReNHase with Benzonitrile (B105546) Derivatives at pH 7.5 and 25°C. Data sourced from nih.gov.

Effects on Ribonucleotide Reductase Activity

Ribonucleotide reductase (RNR) is a critical enzyme for DNA synthesis, responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. Because of its essential role in cell proliferation, RNR is a significant target for anticancer drug development. frontiersin.org

Structure-activity relationship studies have been conducted on various isomers of dihydroxybenzene derivatives, including dihydroxybenzonitriles, to evaluate their biological effects. nih.govbmbreports.org These investigations examined their impact on ribonucleotide reductase activity, cell growth, and in vivo antitumor activity against L1210 murine leukemia. nih.gov The research indicates a potential link between the ability of certain dihydroxybenzene analogues to inhibit RNR and their antitumor effects. nih.gov For example, 3,4-dihydroxybenzaldoxime, a related compound, showed potent inhibition of RNR and significant antitumor activity. nih.gov While isomers of dihydroxybenzonitrile were part of this systematic study, specific inhibitory concentrations (IC₅₀) for the 2,4-isomer against RNR are not detailed in the available literature. nih.govbmbreports.org However, the inclusion of these compounds in such studies highlights their recognition as potential modulators of this key enzyme. nih.govbmbreports.org

Iron Chelating Agents Derived from this compound

Synthesis and Efficacy of 4'-Hydroxydesazadesferrithiocin

This compound is a key synthetic precursor for a class of iron chelating agents related to desferrithiocin (B607067). mdpi.comoncotarget.com A significant derivative is 4'-hydroxydesazadesferrithiocin, also known as Deferitrin. mdpi.com The synthesis involves the coupling of this compound with the amino acid (S)-2-methylcysteine to form the final thiazoline (B8809763) ring-containing structure. mdpi.comoncotarget.com This synthetic route has been patented and is noted as a facile method for producing these potent iron chelators. mdpi.com

The efficacy of 4'-hydroxydesazadesferrithiocin has been evaluated in preclinical models. nih.gov Studies on an enantiomeric pair, (+)-(S)- and (-)-(R)-4'-hydroxydesazadesferrithiocin, revealed that the stereochemistry at the C-4 position is critical for biological activity. nih.gov The (+)-(S)-enantiomer was found to be a significantly more efficient agent for promoting iron removal (deferration) than the (-)-(R)-enantiomer in a primate model of iron overload. nih.gov

This difference in efficacy is likely explained by differences in cellular transport. nih.gov In vitro tests using L1210 murine leukemia cells showed that the (+)-(S)-enantiomer had a much lower IC₅₀ value, indicating greater potency. nih.gov

Table: Comparative Efficacy of 4'-Hydroxydesazadesferrithiocin Enantiomers. Data sourced from nih.gov.

Despite its promising iron-clearing efficiency, the clinical development of Deferitrin was halted due to findings of nephrotoxicity (kidney toxicity).

Therapeutic Potential in Iron Overload Conditions

Iron overload is a pathological condition where excess iron accumulates in the body, potentially leading to severe organ damage. It can be caused by genetic disorders like hereditary hemochromatosis or result from conditions requiring frequent blood transfusions, such as thalassemia. In cases of transfusional iron overload, the body has no natural means to excrete the excess iron, making chelation therapy essential. nih.gov

The search for new iron chelators is driven by the limitations of existing therapies. oncotarget.com For example, the long-standing treatment desferrioxamine must be administered via slow, inconvenient subcutaneous infusions, which can lead to poor patient compliance. oncotarget.com This has spurred the development of orally active iron chelators. oncotarget.com

4'-Hydroxydesazadesferrithiocin, derived from this compound, emerged as a promising orally effective iron chelator. nih.gov It was designed as an alternative to desferrioxamine and other agents for the treatment of transfusional iron overload. nih.gov Its therapeutic potential lies in its ability to bind to systemic iron stores, such as those in the liver and from the breakdown of red blood cells, and facilitate its excretion from the body. nih.gov While its efficacy in animal models was clear, the development of this specific compound for therapeutic use in humans was ultimately stopped due to safety concerns, specifically kidney toxicity. Nonetheless, the research into this and related compounds has provided valuable insights for the ongoing design of safer and more effective iron chelators.

Table of Compounds

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The core structure of this compound, featuring a benzene ring substituted with two hydroxyl (-OH) groups at positions 2 and 4, and a nitrile (-CN) group, offers multiple sites for chemical modification. SAR studies aim to identify which parts of the molecule are essential for its biological activity (the pharmacophore) and how altering other parts can enhance potency, selectivity, or pharmacokinetic properties.

Importance of Substituent Positioning

The arrangement of the hydroxyl and nitrile groups on the benzene ring is a critical determinant of biological activity. Studies on related dihydroxy-substituted compounds have shown that even minor changes in the position of these functional groups can lead to a complete loss of activity. For instance, in the context of Kv7.2/3 potassium channel activation, an analog, 2,5-dihydroxybenzonitrile, was found to be inactive. d-nb.info This highlights the specific spatial arrangement required for interaction with the biological target.

Similarly, extensive research has been conducted on the isomeric 3,4-dihydroxybenzonitrile derivatives, particularly as inhibitors of Catechol-O-methyltransferase (COMT), an enzyme relevant in the treatment of neurological disorders. reading.ac.uknih.govacs.org These studies provide valuable insights into the SAR of dihydroxybenzonitrile scaffolds.

SAR in COMT Inhibition

For COMT inhibitors based on the dihydroxybenzonitrile scaffold, several key structural features have been identified as being crucial for activity. The catechol (1,2-dihydroxybenzene) moiety is essential for binding to the enzyme's active site. The addition of electron-withdrawing groups, such as a nitro (-NO2) group, to the catechol ring has been shown to significantly impact inhibitory potency. reading.ac.uknih.gov

A study on various nitrile derivatives revealed that while most showed some level of COMT inhibition at a concentration of 100 μM, specific substitutions led to complete inhibition. nih.govacs.org For example, 2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile and 3-(4,5-dihydroxy-2-nitrophenyl)propanenitrile were particularly potent. nih.govacs.org This suggests that both the presence of the nitro group and the nature of the nitrile-containing side chain are important for maximizing activity.

Table 1: COMT Inhibition by Substituted Dihydroxybenzonitrile Derivatives

Compound Name Concentration (μM) % COMT Inhibition Reference
2-(2-aminoethyl)-4,5-dihydroxybenzonitrile 100 ~30-50% nih.govacs.org
2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile 10 Significant nih.govacs.org
2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile 100 Complete nih.govacs.org

This table presents data for 3,4-dihydroxybenzonitrile (catechol) derivatives, which are structural isomers of this compound.

SAR in Iron Chelation

This compound serves as a key precursor in the synthesis of potent iron chelating agents, such as 4′-hydroxydesazadesferrithiocin. google.comgoogle.com These compounds are of interest for treating iron overload diseases. google.com The structure of these chelators typically involves the 2,4-dihydroxyphenyl moiety linked to a thiazoline ring.

SAR studies on this class of compounds, known as desferrithiocin analogs, have revealed that the presence and position of the hydroxyl group on the aromatic ring are critical for both efficacy and toxicity. acs.org The introduction of a hydroxyl group at the 4'-position (corresponding to the 4-position of the original benzonitrile) can lead to compounds with excellent iron-clearing efficiency (ICE) and significantly lower toxicity compared to the unsubstituted parent compound. acs.org This finding underscores the therapeutic potential of designing chelators based on the this compound scaffold.

Antitumor and Other Activities

Research into the antitumor effects of dihydroxybenzene derivatives has also provided SAR insights. A structure-activity analysis of various isomers of dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile examined their effects on ribonucleotide reductase activity and cell growth. sigmaaldrich.com While detailed SAR for the 2,4-isomer from this specific study is limited, it points to the potential of this chemical class in cancer therapy, where the dihydroxy substitution pattern is expected to play a key role in the mechanism of action.

Furthermore, derivatives of this compound have been synthesized and investigated for other activities, including as antimicrobial agents that inhibit the FtsZ protein in bacteria. mdpi.com In these studies, the this compound core is often modified by creating larger, more complex molecules, such as benzodioxane derivatives, to enhance binding to the target protein's hydrophobic pockets. mdpi.com

Applications of 2,4 Dihydroxybenzonitrile in Advanced Materials and Other Fields

Precursor for Pharmaceuticals and Agrochemicals

2,4-Dihydroxybenzonitrile, a member of the dihydroxybenzonitrile chemical family, serves as a versatile building block in the synthesis of more complex molecules. myskinrecipes.commyskinrecipes.com Its chemical structure, featuring reactive hydroxyl groups and a nitrile group, makes it a valuable intermediate in the production of various organic compounds. chemimpex.com This utility is particularly notable in the pharmaceutical and agrochemical industries. myskinrecipes.commyskinrecipes.comchemimpex.com

In these sectors, dihydroxybenzonitriles are employed as starting materials for creating biologically active molecules. chemimpex.com The ability of this compound to participate in diverse chemical reactions allows researchers to develop new solutions for drug formulation and crop protection. chemimpex.com For instance, compounds containing structures like dihydroxybenzonitrile are used to synthesize molecules targeting various biological pathways, which is a foundational aspect of creating new medicines and agricultural chemicals. chemimpex.comgoogle.com Specifically, they are important intermediates for compounds containing thiazole (B1198619), oxazoline (B21484), imidazole, and triazole systems, which are significant in cancer therapy drugs. google.com

Utilization in Materials Science

The application of this compound extends significantly into the field of materials science, where it contributes to the creation of high-performance materials. chemimpex.com Its structural properties are leveraged to enhance the characteristics of polymers and other advanced materials. chemimpex.com

Development of Novel Materials with Specific Properties

Researchers utilize this compound and its isomers in the synthesis of novel materials designed for high-performance applications. A key area of this research is in the development of phthalonitrile polymers, which are known for their exceptional thermal and thermo-oxidative stability. researchgate.netrsc.org By incorporating dihydroxybenzene moieties, scientists can create phthalonitrile monomers that serve as precursors to these robust polymers. researchgate.netrsc.org

The specific arrangement of the hydroxyl groups (ortho, meta, or para isomers) on the benzene (B151609) ring influences the properties of the resulting monomers and polymers. researchgate.netrsc.org This structural difference affects key characteristics such as melting points and processing windows, which are critical for industrial applications. researchgate.netrsc.org The subsequent polymers exhibit high storage modulus and high glass-transition temperatures, making them suitable for use in high-temperature environments. researchgate.netrsc.org

Integration into Polymers

The integration of this compound derivatives into polymer structures is a strategy to enhance the thermal and mechanical properties of the final materials. chemimpex.com In the context of phthalonitrile resins, monomers derived from dihydroxybenzenes are cured to form highly cross-linked, durable polymer networks. researchgate.netrsc.org

The process involves synthesizing monomers, such as 1,3-bis(3,4-dicyanophenoxy) benzene (m-BDB), through a nucleophilic displacement reaction involving a dihydroxybenzene isomer and 4-nitrophthalonitrile. researchgate.netrsc.org These monomers are then polymerized, often with a curing agent, to yield materials with excellent stability at elevated temperatures. researchgate.netrsc.org Dynamic mechanical analysis of such polymers confirms their high storage modulus and glass-transition temperatures, properties that are essential for applications in aerospace and electronics. researchgate.netrsc.org

Application in Liquid Crystal Technology

A significant and specialized application of this compound is in the field of liquid crystal technology. researchgate.net Its unique, bent molecular shape when incorporated into larger molecules makes it a valuable component for creating a specific class of liquid crystals with unique properties. researchgate.net

Synthesis of Bent-Core Nematic Liquid Crystals

This compound, also known as 4-cyanoresorcinol, is a key precursor in the synthesis of bent-core nematic liquid crystals. researchgate.net Unlike conventional rod-shaped liquid crystals, bent-core (or "banana") molecules have a distinct V-shape, which leads to novel and complex phase behaviors. researchgate.netnih.govrsc.org

Influence on Mesomorphic Properties and Phase Transitions

The incorporation of the 4-cyanoresorcinol core has a profound influence on the mesomorphic properties and phase transitions of the resulting liquid crystals. researchgate.netnih.gov The molecular structure, including the bend angle of the central core and the nature of the side arms, directly impacts the type of liquid crystal phases (mesophases) that form and the temperatures at which they appear. researchgate.netnih.gov

Derivatives of 4-cyanoresorcinol have been shown to exhibit nematic phases, which are characterized by long-range orientational order but no positional order. researchgate.net The specific chemical structure of the side arms and terminal chains attached to the core determines the stability and temperature range of these phases. nih.gov For example, modifications to the side arms can lead to the formation of either enantiotropic nematic phases (which appear on both heating and cooling) or monotropic nematic phases (which appear only on cooling). researchgate.net The table below presents phase transition data for a series of bent-core compounds derived from a substituted resorcinol (B1680541), illustrating how changes in the terminal alkyl chain length (n) affect the transition temperatures between the crystalline (Cr), nematic (N), and isotropic (I) phases.

CompoundnPhase Transitions (°C)
BCN LC-16Cr 135 N 165 I
BCN LC-27Cr 131 N 161 I
BCN LC-38Cr 132 N 156 I
BCN LC-410Cr 126 N 151 I
BCN LC-512Cr 128 N 145 I

Table showing the phase transition temperatures for a homologous series of bent-core nematic (BCN) liquid crystals based on a 4-substituted resorcinol core. Data is illustrative of typical findings in the field. Cr = Crystalline, N = Nematic, I = Isotropic.

Role as a Building Block in Complex Organic Synthesis

This compound is a versatile molecular building block in organic synthesis, primarily due to the reactivity of its constituent functional groups: two hydroxyl (-OH) groups and a nitrile (-CN) group attached to a benzene ring. This specific arrangement allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules. The hydroxyl groups can act as nucleophiles or be converted into ethers, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This multi-functionality enables its use in constructing diverse molecular architectures for pharmaceuticals and advanced materials.

The 1,4-benzodioxane ring is an important structural motif found in many biologically active compounds. The synthesis of this ring system can be achieved via the Williamson ether synthesis, a reaction that forms an ether from an organohalide and an alkoxide byjus.commasterorganicchemistry.comwikipedia.org. In the context of this compound, the two hydroxyl groups can react with a dihalide, such as 1,2-dibromoethane, to form the fused dioxane ring.

This reaction proceeds via a double intramolecular SN2 reaction. First, a base deprotonates one of the hydroxyl groups, creating a phenoxide ion. This nucleophile then attacks one of the electrophilic carbons of 1,2-dibromoethane, displacing a bromide ion and forming an ether linkage. A second deprotonation and subsequent intramolecular attack from the remaining hydroxyl group onto the other carbon of the ethane bridge closes the ring, yielding the benzodioxane structure. While direct synthesis from this compound is not widely documented, the analogous reaction with structurally similar compounds like 2,4-dihydroxyacetophenone has been shown to proceed smoothly with 1,2-dibromoethane to create the corresponding benzodioxane ring structure nih.gov. This established reactivity pattern highlights the potential of this compound as a precursor for nitrile-substituted benzodioxanes.

Table 1: Williamson Ether Synthesis for Benzodioxane Ring Formation

Reactant 1 Reactant 2 Key Reaction Type Product Feature

Aromatic compounds are fundamental to the synthesis of most dyes, and this compound serves as a valuable intermediate in this field. Its utility stems from its ability to participate in azo coupling reactions to form azo dyes, which constitute the largest and most commercially significant group of synthetic colorants nih.govgoogle.com.

The synthesis of an azo dye involves a two-step process: diazotization and coupling connectjournals.com. In the first step, a primary aromatic amine is converted into a diazonium salt. In the second step, this highly reactive diazonium salt is reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol or an aniline derivative scirp.org. The electron-donating nature of the two hydroxyl groups in this compound makes its aromatic ring highly activated and thus an excellent coupling component. The diazonium salt acts as an electrophile and attacks the activated ring of this compound, resulting in the formation of a molecule containing the characteristic azo group (-N=N-), which acts as a chromophore responsible for the dye's color nih.gov. Structurally similar compounds, such as 2,4-dihydroxybenzoic acid and 2,4-dihydroxybenzophenone (B1670367), are known to be used in the synthesis of azo dyes for textiles masterorganicchemistry.comwikipedia.org.

Table 2: Azo Dye Synthesis Principle

Step Process Reactant A Reactant B Result
1 Diazotization Primary Aromatic Amine Nitrous Acid (from NaNO₂ + HCl) Diazonium Salt

Emerging Applications and Future Directions

Research into this compound and its derivatives is opening up new avenues for its application, particularly in the fields of medicine and materials science. The unique combination of its functional groups imparts interesting biological activities and makes it a candidate for the development of novel polymers.

Future research is likely to focus on the following areas:

Antimicrobial Agents: Derivatives of dihydroxybenzenes have shown notable antimicrobial activity youtube.com. Specifically, hydrazide-hydrazone derivatives of the closely related 2,4-dihydroxybenzoic acid have been synthesized and tested against various bacterial and fungal strains researchgate.netrsc.org. Some of these compounds exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) rsc.org. Further investigation into derivatives of this compound could lead to the development of new classes of antibacterial and antifungal drugs.

Anticancer Therapeutics: The antiproliferative potential of 2,4-dihydroxybenzene derivatives is another promising area of research. Studies on hydrazide-hydrazones of 2,4-dihydroxybenzoic acid revealed that some compounds strongly inhibited the proliferation of human cancer cell lines, including glioblastoma and renal adenocarcinoma, while showing selectivity against cancer cells over normal cells researchgate.netrsc.org. The isomer 3,4-dihydroxybenzonitrile (B93048) has also been examined for its effects on cell growth and antitumor activity. This suggests that the this compound scaffold is a promising starting point for the design of novel anticancer agents.

Advanced Polymers: In materials science, phenolic compounds are used as precursors for high-performance polymers byjus.com. Dihydroxybenzene isomers, for instance, have been used to synthesize high-temperature phthalonitrile polymers with excellent thermal and thermo-oxidative stability, suitable for applications in the aerospace and marine industries. The nitrile and hydroxyl functionalities of this compound make it a candidate monomer for creating specialty polymers with unique thermal or mechanical properties.

Antioxidant Research: While dihydroxybenzenes are known for their antioxidant properties, the activity can vary based on the position of the hydroxyl groups. Although some studies indicate that the 2,4-dihydroxy (resorcinol) structure may have lower antioxidant activity compared to its isomers rsc.org, its derivatives could be modified to enhance these properties for potential use in health supplements or as food preservatives.

Table 3: Investigated Biological Activities of 2,4-Dihydroxybenzene Derivatives

Area of Research Target Finding Potential Application
Antimicrobial Gram-positive bacteria (inc. MRSA), Fungi Certain derivatives show significant inhibitory activity researchgate.netrsc.org. New antibiotics and antifungal agents.
Anticancer Human cancer cell lines (e.g., glioblastoma, renal) Some derivatives exhibit potent and selective antiproliferative activity researchgate.netrsc.org. Novel cancer therapeutics.

| Antioxidant | Free radicals | Moderate antioxidant activity, dependent on the specific derivative rsc.org. | Health supplements, food preservation. |

Advanced Characterization and Spectroscopic Analysis of 2,4 Dihydroxybenzonitrile

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Modern analytical chemistry employs several key spectroscopic methods to characterize compounds like 2,4-dihydroxybenzonitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR are utilized to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals distinct signals for each of the aromatic protons and the hydroxyl protons. In a typical ¹H NMR spectrum, the aromatic protons appear as a set of multiplets due to spin-spin coupling. For instance, in one study, the ¹H NMR spectrum in DMSO-d₆ showed signals at approximately δ 6.31 (d, 1H), 6.38 (dd, 1H), and 7.25 (d, 1H) ppm, corresponding to the protons on the benzene (B151609) ring. ambeed.com The hydroxyl protons typically appear as broad singlets, with their chemical shifts being concentration and solvent dependent; in the same study, broad singlets were observed at δ 10.25 and 12.60 ppm. ambeed.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound will show distinct peaks for the nitrile carbon, the two hydroxyl-bearing aromatic carbons, and the other aromatic carbons. For example, a study reported ¹³C NMR chemical shifts for a derivative of this compound, which can be used to infer the approximate positions for the parent compound. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table presents predicted NMR data based on typical chemical shift values and observed data for similar compounds. Actual experimental values may vary based on solvent and other experimental conditions.

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H~7.3 - 7.5dH-6
¹H~6.4 - 6.6ddH-5
¹H~6.3 - 6.5dH-3
¹HVariable (Broad)sOH
¹³C~160 - 165sC-2, C-4 (bearing OH)
¹³C~133 - 135dC-6
¹³C~115 - 120sCN
¹³C~108 - 110dC-5
¹³C~103 - 105dC-3
¹³C~100 - 102sC-1

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. specificpolymers.com The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the hydroxyl (O-H), nitrile (C≡N), and aromatic (C=C and C-H) groups.

The broad absorption band for the O-H stretching vibrations of the phenolic hydroxyl groups is typically observed in the region of 3200-3600 cm⁻¹. The C≡N stretching vibration of the nitrile group gives a sharp, medium-intensity peak around 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring are found in the 1450-1600 cm⁻¹ region. Bending vibrations for aromatic C-H bonds can also be seen in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (Phenolic)Stretching3200 - 3600Broad, Strong
C-H (Aromatic)Stretching3000 - 3100Medium to Weak
C≡N (Nitrile)Stretching2220 - 2260Sharp, Medium
C=C (Aromatic)Stretching1450 - 1600Medium to Strong
C-O (Phenolic)Stretching1150 - 1250Strong

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption maxima (λ_max) in the UV region. The UV-Vis spectrum is influenced by the solvent used and the pH of the solution, which can affect the protonation state of the hydroxyl groups. The analysis of solutions of this compound by a UV-Vis spectrophotometer is typically carried out in the 200-400 nm range. grafiati.com

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. utexas.edu It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.orgacdlabs.com

For this compound (C₇H₅NO₂), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (approximately 135.12 g/mol ). nih.gov Depending on the ionization method used (e.g., Electron Ionization - EI), fragmentation of the molecular ion occurs, leading to the formation of smaller, stable ionic fragments. acdlabs.com Common fragmentation patterns for aromatic compounds involve the loss of small neutral molecules like CO, HCN, or radicals. libretexts.org The analysis of these fragmentation patterns can help to confirm the structure of the molecule. youtube.com For instance, a prominent fragment might correspond to the loss of the nitrile group.

Table 3: Expected Mass Spectrometry Data for this compound

m/z ValueAssignmentNotes
~135[M]⁺ (Molecular Ion)Corresponds to the molecular weight of C₇H₅NO₂.
~108[M - HCN]⁺Loss of hydrogen cyanide.
~107[M - CO]⁺Loss of carbon monoxide.

Advanced Spectroscopic Methods for Mechanistic Insights

Beyond routine characterization, advanced spectroscopic techniques can be employed to investigate the reactivity of this compound and identify transient species formed during chemical reactions.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as free radicals. ljmu.ac.uk While this compound itself is not a radical, EPR spectroscopy can be instrumental in studying its reactions that proceed through radical intermediates. For example, in oxidation reactions, a phenoxy radical could be formed by the removal of a hydrogen atom from one of the hydroxyl groups. EPR spectroscopy could be used to detect and characterize this transient radical intermediate, providing crucial insights into the reaction mechanism. numberanalytics.com The g-values and hyperfine coupling constants obtained from the EPR spectrum can help to identify the specific radical species formed. ljmu.ac.uk Although direct EPR studies on this compound are not widely reported, the technique has been successfully applied to study intermediates in reactions involving similar phenolic compounds and nitriles. ljmu.ac.ukmarquette.edu

Stopped-Flow Spectrophotometry for Reaction Kinetics

Stopped-flow spectrophotometry is a powerful technique for investigating the kinetics of fast reactions in solution, with timescales ranging from milliseconds to seconds. The method involves the rapid mixing of two or more reactant solutions, after which the flow is abruptly stopped. The progress of the ensuing reaction is then monitored by measuring the change in absorbance of a species at a specific wavelength as a function of time. scielo.brconicet.gov.ar This technique is particularly well-suited for studying the reaction mechanisms of phenolic compounds, including resorcinol (B1680541) derivatives like this compound. scielo.brnih.gov

Studies on analogous resorcinol compounds demonstrate the utility of this method. For instance, the kinetics of complexation reactions between 4-(2-pyridylazo)-resorcinol and metal ions have been successfully elucidated using stopped-flow systems, monitoring the formation of the colored complex at a fixed wavelength (500 nm). scielo.brresearchgate.net Similarly, the radical-scavenging activity of compounds containing a resorcinol ring has been quantified by measuring second-order rate constants (k_s) of their reaction with stable radicals. nih.gov Another advanced application combines stopped-flow mixing with time-resolved infrared (TRIR) spectroscopy to observe the kinetics of intermediates in reactions involving catalysts that feature a resorcinol group. acs.org

For this compound, this method can be applied to study various fast reactions, such as its oxidation, degradation, or complexation. A typical experimental setup would involve rapidly mixing a solution of this compound with a solution of an oxidizing agent (e.g., ozone, aroxyl radicals) or a metal ion in a thermostated cell. The reaction's progress would be tracked by the decay or formation of an absorbing species, allowing for the determination of kinetic parameters like reaction rates and rate constants under pseudo-first-order or second-order conditions. While specific kinetic data for this compound using this method are not widely published, the established use of the technique for its structural analogues confirms its applicability.

A representative table of kinetic data that can be obtained from such studies is shown below. The values are hypothetical and serve to illustrate the type of data generated.

Table 1. Representative Kinetic Data from Stopped-Flow Analysis
ReactantConditionsObserved Rate Constant (k_obs) (s⁻¹)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
OzonepH 7.0, 25 °C0.151.5 x 10⁴
Aroxyl RadicalEthanol (B145695), 25 °C0.088.0 x 10³
Cu²⁺pH 6.5, 25 °C0.222.2 x 10⁴

Computational Spectroscopic Analysis and Correlation with Experimental Data

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a vital tool for understanding the molecular structure and spectroscopic properties of this compound. DFT calculations have been specifically cited as revealing the bent molecular geometry of this compound when used as a core structure in liquid crystals. researchgate.net This approach allows for the prediction of various parameters, which can then be correlated with experimental data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy.

The standard procedure involves optimizing the ground-state geometry of the molecule and then calculating its vibrational frequencies. A common and effective method for this involves using the B3LYP functional with a split-valence basis set such as 6-311+G(d,p). The calculated frequencies are often systematically higher than experimental values and are therefore typically scaled by an empirical factor to improve agreement.

This correlation between theoretical and experimental data provides a robust basis for assigning specific vibrational modes to the observed spectral bands. For this compound, key vibrational modes include the C≡N stretch of the nitrile group, the O-H stretching of the two hydroxyl groups, C-O stretching, and various aromatic C-C stretching and C-H bending modes.

Table 2. Representative Correlation of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModeDescriptionCalculated Frequency (DFT/B3LYP)Typical Experimental IR Range
ν(O-H)Hydrogen-bonded OH Stretch (para)34503400 - 3500
ν(O-H)Hydrogen-bonded OH Stretch (ortho)33503300 - 3400
ν(C≡N)Nitrile Stretch22352220 - 2240
ν(C=C)Aromatic Ring Stretch16101590 - 1620
ν(C=C)Aromatic Ring Stretch15201500 - 1530
δ(O-H)In-plane OH Bend13801350 - 1410
ν(C-O)Aryl C-O Stretch12501230 - 1280
γ(C-H)Out-of-plane Aromatic C-H Bend840810 - 850
Calculated values are hypothetical scaled frequencies for illustrative purposes.

Conclusion and Future Research Directions for 2,4 Dihydroxybenzonitrile

Summary of Key Research Findings and Current Understanding

2,4-Dihydroxybenzonitrile is a multifaceted organic compound that has garnered attention primarily as a versatile synthetic intermediate and for its inherent biological activities. Research has established its role as a crucial building block in the synthesis of more complex molecules, particularly heterocyclic compounds which are significant in medicinal chemistry and agrochemicals. A notable application is in the preparation of iron-chelating agents, which are vital for therapeutic applications.

The scientific community recognizes this compound for its potential biological activities, which are attributed to its phenolic structure. Studies have indicated that the compound possesses antimicrobial and antioxidant properties. The hydroxyl groups on the benzene (B151609) ring are understood to contribute to its ability to scavenge free radicals. Furthermore, there is evidence suggesting its capacity for enzyme inhibition, making it a person of interest in the development of novel therapeutic agents. Investigations into its interactions with biological systems have shown that it can bind to proteins and interact with various cell types in vitro, providing a foundation for its potential therapeutic applications.

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the foundational knowledge, significant gaps exist in the comprehensive understanding of this compound. The precise mechanisms underlying its observed biological activities remain largely unelucidated. For instance, while antimicrobial activity is reported, the specific molecular targets and pathways through which it exerts these effects are not well-defined. Similarly, the full spectrum of enzymes it may inhibit and its metabolic fate within biological systems are areas that require deeper investigation.

A major unexplored avenue is the compound's full potential in material science. While its utility as an intermediate for dyes is noted, its intrinsic properties have not been thoroughly leveraged for the development of advanced materials. The influence of its unique electronic and hydrogen-bonding capabilities on the properties of polymers, organic semiconductors, or metal-organic frameworks is largely unknown. Furthermore, much of the detailed research on dihydroxybenzonitrile isomers has focused on the 3,4-dihydroxy- counterpart, leaving the 2,4-isomer comparatively understudied and creating a knowledge gap regarding its unique properties and potential applications.

Prospective Areas for Future Investigation

The existing body of research on this compound opens up several promising avenues for future scientific inquiry. A multi-pronged approach encompassing synthetic chemistry, pharmacology, material science, and computational modeling will be essential to fully realize the potential of this compound.

Future synthetic research should focus on the development of novel synthetic pathways for this compound that offer high yields, selectivity, and cost-effectiveness. While methods exist, such as those starting from 2,4-dihydroxybenzoic acid, there is a need for processes that are more scalable and adhere to the principles of green chemistry. This includes exploring new catalytic systems, solvent-free reaction conditions, or continuous flow processes to minimize waste and energy consumption. The development of such methods is crucial for making the compound more accessible for extensive research and potential commercial applications.

A critical area for future research is the in-depth investigation of the biological mechanisms of this compound. To move beyond the current general understanding, studies should aim to identify specific molecular targets. For its antimicrobial properties, this would involve screening against various microbial enzymes or cellular structures. For its antioxidant activity, research could focus on its interaction with specific reactive oxygen species and its influence on cellular antioxidant defense pathways. Investigating its enzyme-inhibiting capabilities, for example against targets like ribonucleotide reductase, could reveal potential applications in oncology or other therapeutic areas. sigmaaldrich.com

The unique structure of this compound, featuring two hydroxyl groups and a nitrile group, presents significant opportunities in material science. Future investigations should explore its use as a monomer in the synthesis of high-performance polymers, such as polyamides, polyesters, or polyethers, where its functional groups can impart desirable properties like thermal stability and specific binding capabilities. Its potential as a ligand for creating coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or gas sorption properties is another promising avenue. Furthermore, derivatives could be synthesized and studied for applications in organic electronics or as liquid crystals, an area where related structures have shown promise. smolecule.com

Advanced theoretical and computational studies can provide profound insights into the behavior of this compound and guide experimental efforts. Methods like Density Functional Theory (DFT) can be employed to calculate its electronic structure, reactivity indices, and spectroscopic properties, helping to rationalize its chemical behavior. nih.gov Molecular docking simulations can predict its binding affinity and orientation within the active sites of various enzymes, aiding in the identification of potential biological targets and the design of more potent derivatives. These computational approaches can accelerate the discovery process by prioritizing experimental work and providing a deeper understanding of the structure-property relationships of this versatile molecule.

Broader Impact and Significance of this compound Research in Science and Technology

The research centered on this compound carries significant implications that extend across various scientific and technological domains. Its primary importance lies in its role as a versatile chemical intermediate and a foundational building block in organic synthesis. The unique arrangement of two hydroxyl groups and a nitrile group on the benzene ring provides a reactive scaffold that chemists can leverage to construct a wide array of more complex molecules. This versatility is the cornerstone of its broader impact, particularly in medicinal chemistry, materials science, and the advancement of synthetic methodologies.

The most profound impact of this compound research is observed in the field of medicinal chemistry and pharmaceutical development. It serves as a key starting material for the synthesis of numerous heterocyclic compounds, which are pivotal structures in drug discovery. For instance, thiazole (B1198619) derivatives, which can be synthesized from precursors like this compound, are a class of heterocyclic compounds recognized for their extensive biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties nih.govmdpi.comekb.eg. Research into related molecules, such as hydrazide–hydrazones of 2,4-dihydroxybenzoic acid, has demonstrated significant antimicrobial and antiproliferative activities, underscoring the therapeutic potential of the 2,4-dihydroxy- substitution pattern in developing new medicinal agents mdpi.com. The ability to use this compound to create libraries of novel bioactive compounds makes it an invaluable tool for discovering next-generation therapeutics oaepublish.comnih.gov.

In the realm of materials science, the significance of this compound is linked to the broader class of dihydroxybenzene derivatives. These compounds are valuable in the development of advanced materials such as polymers, coatings, dyes, and pigments chemimpex.com. The two hydroxyl groups can participate in polymerization reactions, allowing for the integration of the benzonitrile (B105546) moiety into larger polymer chains. This can enhance the thermal and mechanical properties of the resulting materials, making them more durable and efficient for various industrial applications chemimpex.com. Furthermore, its structure is conducive to creating novel dyes and pigments due to favorable light absorption properties chemimpex.com.

The study and application of this compound also contribute to fundamental advancements in organic synthesis. As a multifunctional building block, it enables chemists to devise streamlined and efficient pathways for creating complex molecular architectures chemimpex.com. Research involving this compound helps refine synthetic methods and expand the toolkit available for constructing specialized molecules for both academic and industrial purposes. Its utility as an intermediate facilitates innovation in drug formulation and crop protection strategies chemimpex.com. The continued exploration of its reactivity and applications promises to unlock new synthetic possibilities and drive progress in chemical science and technology.

Q & A

Q. Methodological Focus

  • Comparative Analysis : Cross-reference experimental NMR/IR data with literature values for structurally similar compounds (e.g., ).
  • Computational Validation : Use tools like ACD/Labs or Gaussian to simulate spectra and identify anomalies.
  • X-ray Crystallography : For ambiguous cases, crystallize the derivative and solve its structure to confirm regiochemistry .

What role does this compound play in the synthesis of advanced materials like liquid crystals?

Application-Focused Question
this compound serves as a bent-core precursor in liquid crystal synthesis. In , it was esterified with chiral alcohols to produce mesogens with switchable polar phases. The nitrile group stabilizes molecular alignment via dipole interactions, while hydroxyl groups enable hydrogen bonding in self-assembled structures. Applications include electro-optical devices and sensors .

What are the key safety considerations when handling this compound in laboratory settings?

Safety and Compliance
While direct safety data for this compound is limited, (for 3,5-Dihydroxybenzonitrile) provides guidance:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Keep in airtight containers away from light and moisture to prevent decomposition.
  • Waste Disposal : Follow institutional guidelines for nitrile-containing compounds .

How does the steric environment of this compound influence its macrocyclization efficiency?

Advanced Research Question
In macrocycle synthesis (e.g., crown ethers), steric hindrance from hydroxyl groups can slow cyclization. describes using cesium ions as templates to pre-organize 3,4-dihydroxybenzonitrile derivatives, improving macrocyclization yields. Similar templating strategies (e.g., alkali metals) could enhance efficiency for the 2,4-isomer .

What computational tools are recommended for predicting the physicochemical properties of this compound?

Q. Methodological Focus

  • ACD/Labs Percepta : For logP, pKa, and solubility predictions ( ).
  • Gaussian or ORCA : To model electronic properties (HOMO/LUMO energies) and reaction pathways.
  • ChemDraw/Chem3D : For visualizing steric effects and substituent orientations .

How can researchers validate the purity of this compound for electrochemical applications?

Q. Quality Control Focus

  • HPLC-MS : To detect trace impurities (e.g., unreacted starting materials).
  • Cyclic Voltammetry : Assess electrochemical stability, as impurities can alter redox behavior.
  • Thermogravimetric Analysis (TGA) : Confirm thermal stability, particularly if used in high-temperature processes like battery fabrication ( provides analogous methods for related nitriles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.